
5-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C14H16FNO4S2 and its molecular weight is 345.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Potential
- Novel aminothiazole-paeonol derivatives, including compounds similar to the one , have shown high anticancer potential. Specific derivatives demonstrated potent inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. These compounds were found to be superior to 5-fluorouracil in terms of potency against certain cancer cell lines, with lower cytotoxicity to fibroblasts (Tsai et al., 2016).
Photodynamic Therapy for Cancer
- Zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups have demonstrated significant potential in photodynamic therapy for cancer treatment. These compounds show high singlet oxygen quantum yield and good fluorescence properties, crucial for Type II photosensitizer mechanisms (Pişkin et al., 2020).
Corrosion Inhibition
- Piperidine derivatives, including those with benzenesulfonamide groups, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption behaviors and inhibition efficiencies of these compounds (Kaya et al., 2016).
Tubulin Polymerization Inhibition
- Sulfonamide drugs binding to the colchicine site of tubulin have been investigated. Compounds such as N-(3-fluoro-4-methoxyphenyl)pentafluorobenzenesulfonamide were found to inhibit tubulin polymerization, providing insights into the development of anticancer therapies (Banerjee et al., 2005).
特性
IUPAC Name |
5-fluoro-N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4S2/c1-20-12-5-4-10(15)9-14(12)22(18,19)16-7-6-11(17)13-3-2-8-21-13/h2-5,8-9,11,16-17H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFIDTBYRSJWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

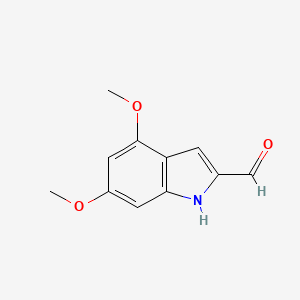
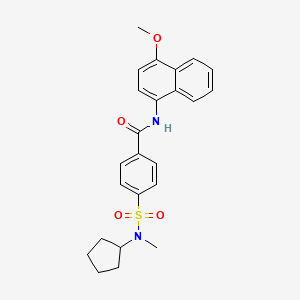
![N'-[(4-chlorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide](/img/structure/B2806728.png)
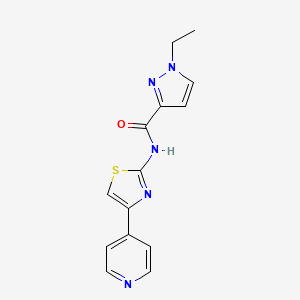
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2806731.png)
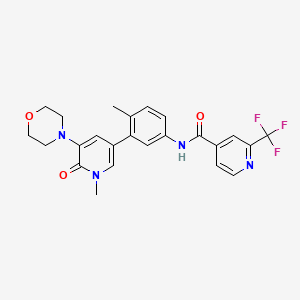
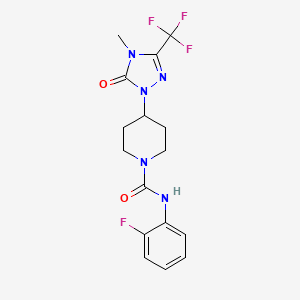

![N-[(4-chlorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2806736.png)
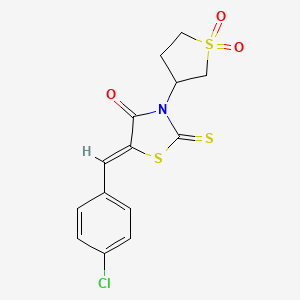
![[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/no-structure.png)
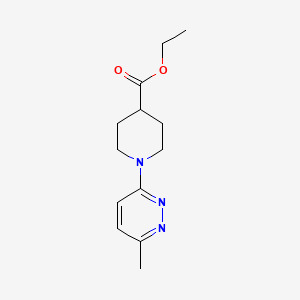
![Ethyl 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2806745.png)
